BenchChemオンラインストアへようこそ!

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride

medicinal chemistry kinase inhibitor structure-activity relationship

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride (CAS 1185307-10-1) is a heterocyclic amine building block with molecular formula C9H14Cl2N4 and molecular weight 249.14 g/mol. The compound features a 6-chloropyridazine core linked via an NH bridge to the 3-position of a piperidine ring, supplied as the hydrochloride salt.

Molecular Formula C9H14Cl2N4
Molecular Weight 249.14 g/mol
CAS No. 1185307-10-1
Cat. No. B7897364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride
CAS1185307-10-1
Molecular FormulaC9H14Cl2N4
Molecular Weight249.14 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC2=NN=C(C=C2)Cl.Cl
InChIInChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(14-13-8)12-7-2-1-5-11-6-7;/h3-4,7,11H,1-2,5-6H2,(H,12,14);1H
InChIKeyHXFHFCUCNXNTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride CAS 1185307-10-1 – Product Identity and Sourcing Overview


(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride (CAS 1185307-10-1) is a heterocyclic amine building block with molecular formula C9H14Cl2N4 and molecular weight 249.14 g/mol [1]. The compound features a 6-chloropyridazine core linked via an NH bridge to the 3-position of a piperidine ring, supplied as the hydrochloride salt . This scaffold is structurally embedded within multiple kinase inhibitor chemotypes described in patent literature, particularly as an intermediate for SCD1 inhibitors and other piperidinyl-pyridazinyl derivatives targeting metabolic and oncology indications [2].

Why (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride CAS 1185307-10-1 Cannot Be Interchanged with In-Class Analogs


The piperidine substitution position (3-yl vs. 4-yl) fundamentally alters the spatial orientation of the secondary amine, which directly impacts binding geometry to biological targets. The 3-position on piperidine introduces a chiral center absent in the symmetric 4-yl isomer (CAS 1185312-21-3), meaning the 3-yl compound exists as a racemic mixture with the potential for enantioselective interactions [1]. In kinase inhibitor medicinal chemistry, subtle changes in the piperidine attachment point have been shown to shift both potency and kinase selectivity profiles across the pyridazine series [2]. Procuring the incorrect positional isomer therefore risks introducing a structurally similar but functionally distinct entity into a synthetic sequence, compromising SAR reproducibility and downstream biological readouts.

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride CAS 1185307-10-1: Quantified Differentiation Evidence vs. Comparators


Positional Isomerism: Piperidin-3-yl vs. Piperidin-4-yl Connectivity

The target compound bears the secondary amine at the piperidine 3-position, whereas the closest commercial analog (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride, CAS 1185312-21-3) places the amine at the 4-position [1]. This positional shift alters the dihedral angle between the pyridazine and piperidine rings, directly affecting pharmacophore geometry in kinase ATP-binding pockets. Within the SCD1 inhibitor patent series (US 9,102,669 B2), piperidin-3-yl derivatives demonstrate a distinct potency range (IC50 values from single-digit nanomolar to sub-micromolar depending on additional substitution) compared to their piperidin-4-yl counterparts [2]. The 3-yl substitution introduces a stereogenic center, yielding a racemic mixture (unless otherwise specified), whereas the 4-yl analog is achiral at the attachment point.

medicinal chemistry kinase inhibitor structure-activity relationship

Enantiomeric Differentiation: Racemic vs. Enantiopure (R)-Form

The target compound is supplied as a racemic mixture, whereas the enantiopure (R)-form is also commercially cataloged under CAS 1421049-11-7 . In related piperidin-3-yl pyridazine kinase inhibitor series, individual enantiomers have been shown to exhibit differential binding affinities. For example, in the imidazo[1,2-b]pyridazine series, the (R)-piperidin-3-yloxy enantiomer (BDBM343697) demonstrates an IC50 of 28–53 nM against MNK1, while the corresponding (S)-enantiomer is significantly less active [1]. Although direct enantiomeric activity data for the target compound itself is not publicly available, this class-level evidence supports the expectation that the (R)- and (S)-enantiomers of the 3-yl amine series will display divergent pharmacological profiles, making the racemic form a valuable screening tool for initial hit identification before committing to enantiopure synthesis.

chiral resolution enantioselective synthesis preclinical candidate

Commercial Purity Specification: 95% vs. 98%+ Grades

The target compound is available at two distinct purity tiers from major suppliers. AKSci lists the compound at a minimum purity specification of 95% (Catalog 0659DG) , while ChemWhat and ChemSrc catalog it at 98%+ purity . This 3% purity differential is meaningful for applications requiring stoichiometric control, such as fragment-based library construction or parallel synthesis where excess reagent carryover can confound biological assay results. The hydrochloride salt form ensures consistent handling and solubility compared to the free base. No quantitative impurity profile data (e.g., residual solvents, heavy metals) is publicly disclosed by vendors for either grade, necessitating in-house QC if the compound is used beyond intermediate-stage synthesis.

chemical procurement purity specification quality control

Hydrogen Bond Donor/Acceptor Profile vs. 4-yl and 4-ylmethyl Analogs

Computed physicochemical properties from PubChem reveal that the target compound (CID 45787257) possesses 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), with 2 rotatable bonds and a topological polar surface area (TPSA) within the drug-like range [1]. The 4-yl positional isomer (CID 45787256) shares identical HBD/HBA counts due to the same molecular formula but differs in 3D conformational accessibility due to the altered attachment point [2]. The 4-ylmethyl analog (CAS 1185309-61-8, C10H16Cl2N4, MW 263.17 g/mol) introduces an additional methylene spacer, increasing molecular weight by ~14 g/mol and adding one additional rotatable bond, which alters both lipophilicity and conformational entropy . These differences, while subtle at the descriptor level, translate into distinct molecular recognition patterns in target binding sites.

physicochemical properties drug-likeness medicinal chemistry design

Class-Level Kinase Inhibitor Scaffold Potential vs. Unsubstituted Pyridazine Analogs

The 6-chloro substituent on the pyridazine ring serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling, a feature absent in unsubstituted pyridazine analogs. Patent literature (US 9,102,669 B2 and related filings) explicitly employs 6-chloropyridazin-3-yl-piperidine intermediates to generate diverse SCD1 inhibitor libraries with IC50 values spanning from 4 nM to >10 µM, depending on the nature of the substituent introduced at the 6-position [1]. In the nicotinic acetylcholine receptor (nAChR) modulator series, 6-chloropyridazin-3-yl derivatives demonstrate binding affinities in the sub-micromolar range (Ki values reported between 10 nM and 5 µM across α4β2 and α7 subtypes) [2]. The chlorine atom also contributes to metabolic stability by blocking potential sites of oxidative metabolism on the pyridazine ring, a property indirectly supported by the prevalence of chloro-substituted heterocycles in clinical-stage kinase inhibitors . Without quantitative head-to-head data for the target compound itself, the class-level evidence indicates that the 6-chloro substitution is a critical determinant of both synthetic utility and biological activity.

kinase inhibition pyridazine scaffold drug discovery intermediate

Best Research and Industrial Application Scenarios for (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride CAS 1185307-10-1


Kinase Inhibitor Hit-to-Lead: SCD1 and Related Metabolic Targets

Use this compound as a key intermediate for generating focused libraries targeting stearoyl-CoA desaturase-1 (SCD1). The 6-chloro group serves as a synthetic handle for introducing diverse aryl, heteroaryl, or amine substituents via palladium-catalyzed cross-coupling or SNAr chemistry, following the synthetic strategy exemplified in US Patent 9,102,669 B2 [1]. The piperidin-3-yl attachment provides a chiral center for subsequent enantiomeric resolution should differential activity be observed in initial racemic screening.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 249.14 g/mol, 3 hydrogen bond donors, and only 2 rotatable bonds, this compound satisfies Rule-of-Three criteria for fragment library inclusion [1]. Procure the 98%+ purity grade to minimize false-positive hits from impurities in fragment screens. The hydrochloride salt form ensures aqueous solubility compatible with biochemical assay conditions.

Nicotinic Acetylcholine Receptor (nAChR) Modulator Development

6-Chloropyridazin-3-yl derivatives have demonstrated activity at neuronal nAChR subtypes (α4β2, α7) with binding affinities in the sub-micromolar range [1]. This intermediate can be elaborated into nAChR-targeted chemical probes for CNS drug discovery programs, with the piperidine NH providing a vector for further functionalization.

Enantioselective Lead Optimization Campaigns

As a racemic mixture, this compound is suitable for initial screening to establish baseline activity. Once activity is confirmed, researchers may procure the enantiopure (R)-form (CAS 1421049-11-7) for comparative enantiomeric profiling, guided by class-level precedent showing 2- to 10-fold differences in potency between enantiomers in related piperidin-3-yl pyridazine chemotypes [1].

Quote Request

Request a Quote for (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.